7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one 7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20013474
InChI: InChI=1S/C23H18O4/c1-25-18-9-5-6-16(12-18)15-26-19-10-11-20-21(17-7-3-2-4-8-17)14-23(24)27-22(20)13-19/h2-14H,15H2,1H3
SMILES:
Molecular Formula: C23H18O4
Molecular Weight: 358.4 g/mol

7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one

CAS No.:

Cat. No.: VC20013474

Molecular Formula: C23H18O4

Molecular Weight: 358.4 g/mol

* For research use only. Not for human or veterinary use.

7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one -

Specification

Molecular Formula C23H18O4
Molecular Weight 358.4 g/mol
IUPAC Name 7-[(3-methoxyphenyl)methoxy]-4-phenylchromen-2-one
Standard InChI InChI=1S/C23H18O4/c1-25-18-9-5-6-16(12-18)15-26-19-10-11-20-21(17-7-3-2-4-8-17)14-23(24)27-22(20)13-19/h2-14H,15H2,1H3
Standard InChI Key DFXGGGAMTVPAHN-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4

Introduction

7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound features a complex molecular structure characterized by the presence of a methoxybenzyl group and a phenyl group attached to a chromen-2-one core. The molecular formula for this compound is C23H22O4, and its molecular weight is approximately 374.42 g/mol.

Synthesis

The synthesis of 7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one typically involves several key steps, often employing techniques like refluxing or microwave-assisted synthesis to enhance yields and reduce reaction times. Modern synthetic methods, such as continuous flow reactors, can improve scalability and efficiency in industrial settings.

Biological Activities and Applications

This compound is of interest in scientific research due to its potential biological activities, particularly in medicinal chemistry. Its unique structure may confer biological activity, making it a candidate for further pharmacological development. While specific biological activities have not been extensively detailed, compounds with similar structures have shown potential in various therapeutic areas.

Research Findings and Future Directions

Research on 7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one is ongoing, with a focus on understanding its interactions with biological targets. Further studies are necessary to elucidate its full spectrum of biological activities and potential therapeutic applications. The compound's structural attributes suggest potential applications in fields such as antimicrobial and anticancer research, similar to other chromenone derivatives.

Comparison with Similar Compounds

Compounds like 7-[(3-methoxybenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one and 6-hexyl-7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one share structural similarities but have distinct functional groups that influence their properties and biological activities. These variations highlight the importance of specific substituents in modulating the pharmacological profiles of chromenone derivatives.

Comparison Table

Compound NameMolecular FormulaKey Features
7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-oneC23H22O4Methoxybenzyl and phenyl groups
7-[(3-methoxybenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one-Propyl group at the 6th position
6-hexyl-7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one-Hexyl side chain

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator